molecular formula C8H11N B116444 2,4,6-Trimethylpyridine CAS No. 108-75-8

2,4,6-Trimethylpyridine

Cat. No.: B116444
CAS No.: 108-75-8
M. Wt: 121.18 g/mol
InChI Key: BWZVCCNYKMEVEX-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridine (C₈H₁₁N), also known as sym-collidine, is a heterocyclic aromatic compound featuring a pyridine ring substituted with three methyl groups at the 2-, 4-, and 6-positions. Its steric hindrance and electronic properties make it a versatile ligand in coordination chemistry and a solvent in organic synthesis . It is also used as a catalyst in zeolite frameworks and exhibits biological activity, such as antifungal properties in actinobacteria . A key characteristic of this compound is its ability to form hydrogen-bonded complexes with protic solvents like water, methanol, and 1,2-ethanediol via O–H···N interactions, which significantly influence its volumetric and thermodynamic behavior in mixtures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylpyridine can be synthesized through several methods. One common method is the Hantzsch dihydropyridine synthesis, which involves the reaction of ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . Another method involves the isolation of this compound from Dippel’s oil .

Industrial Production Methods: In industrial settings, this compound is often produced from coal tar or through the reaction of acetone and ammonia . The industrial synthesis typically involves high-temperature and high-pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

1.1 Peptide Coupling Reactions
2,4,6-Trimethylpyridine is utilized as an efficient base in peptide coupling reactions due to its steric hindrance around the nitrogen atom. This property allows it to facilitate the formation of peptide bonds effectively while minimizing side reactions. Studies have shown that collidine enhances the yield of peptide synthesis compared to other bases .

1.2 Knoevenagel Condensation
The compound is also employed in Knoevenagel condensation reactions to synthesize vinylene-linked covalent organic frameworks (COFs). In this process, this compound acts as a catalyst promoting the formation of stable COFs with high surface areas and specific catalytic properties for esterification reactions .

Medicinal Chemistry

2.1 Anticancer Applications
Recent research has investigated trichloro(this compound)Au(III) complexes as potential anticancer agents. In vitro studies using Saccharomyces cerevisiae demonstrated that these complexes exhibit cytotoxic effects on yeast cells and show promise for further development as anticancer drugs . The IC50 value for this compound was found to be approximately 12 mM, indicating its potential efficacy in targeting cancer cells.

Analytical Chemistry

3.1 Tissue Fixation
In histological applications, collidine serves as a tissue fixative for electron microscopy. Its ability to penetrate tissues effectively allows it to preserve cellular structures while minimizing artefacts during fixation processes. Research indicates that collidine can deplete monoamines in tissues, enhancing the clarity of electron microscopy images .

Material Science

4.1 Nanoporous Materials
Collidine is utilized in the synthesis of nanoporous materials such as MCM-41. The incorporation of gold complexes with this compound functionalization has been shown to improve drug delivery systems by enhancing the uptake of therapeutic agents in tumor cells .

Case Study 1: Peptide Synthesis Efficiency
In a comparative study of various bases used in peptide coupling reactions, collidine demonstrated superior performance by yielding higher purity and quantity of desired products compared to traditional bases like triethylamine and pyridine .

Case Study 2: Anticancer Drug Development
A study focused on the anticancer properties of trichloro(this compound)Au(III) revealed that this compound could inhibit the growth of cancer cells effectively when delivered through nanoporous carriers like MCM-41. The research highlighted its potential as a targeted therapy for breast cancer .

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyridine involves its ability to act as a base and nucleophile in organic reactions. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction it is participating in, but generally, it interacts with electrophiles to form stable products .

Comparison with Similar Compounds

Volumetric Properties in Binary Mixtures

Excess molar volume ($VE$) and expansion ($EE^p$) data reveal distinct solvent-dependent behaviors:

Solvent $V_E$ (298.15 K) $E_E^p$ (298.15 K) Aggregation Tendency
Water Most negative Positive High
1,2-Ethanediol Moderate negative S-shaped curve Moderate
Methanol Least negative Negative None
  • Aqueous Systems : The largest negative $VE$ arises from the aggregation of 1:1 hydrates (C₈H₁₁N·H₂O) into clusters stabilized by O–H···O bonds, similar to pyridine and 2,6-dimethylpyridine . Positive $EE^p$ at higher temperatures reflects cluster dissociation .
  • 1,2-Ethanediol Systems : Moderate $V_E$ values suggest weaker aggregation due to the C–C chain separating hydroxyl groups, which reduces induction effects. Complexes like (C₈H₁₁N)₂·C₂H₄(OH)₂ may form, but their flexibility limits volume contraction .
  • Methanol Systems: Minimal $VE$ and negative $EE^p$ occur because methanol lacks additional proton-donating groups to form extended networks .

Hydrogen Bonding and Association Energies

Quantum chemical calculations (MP2/DFT) show the following trends in O–H···N bond energies (BSSE- and ZPE-corrected):

Complex Binding Energy (kJ/mol)
C₈H₁₁N·H₂O ~25–30
C₈H₁₁N·CH₃OH ~30–35
C₈H₁₁N·C₂H₄(OH)₂ ~35–40

Despite higher bond energy in 1,2-ethanediol complexes, aqueous systems exhibit stronger aggregation due to water’s ability to form rigid, three-dimensional networks .

Partial Molar Volume Trends

  • Water and 1,2-Ethanediol : Partial molar volumes ($V1$) exhibit minima at intermediate mole fractions ($x1 ≈ 0.5$), indicating cluster formation .
  • Methanol: $V1$ increases monotonically with $x1$, reflecting simple solvation without aggregation .

Electronic and Structural Effects vs. Pyridine Derivatives

Compared to pyridine and mono-/di-methylated analogs (e.g., 2-methylpyridine, 2,6-dimethylpyridine), 2,4,6-trimethylpyridine shows:

  • Enhanced Steric Hindrance : The three methyl groups reduce nucleophilicity at the nitrogen atom, affecting protonation equilibria .
  • Charge Density Shifts : Methyl substitution increases electron density at the ring carbons, altering protonation-induced NMR chemical shifts .
  • Thermodynamic Stability : Excess enthalpy studies suggest stronger intermolecular interactions in this compound mixtures compared to less-substituted derivatives .

Key Research Findings

Aggregation Mechanisms : Water promotes cluster formation (C₈H₁₁N·H₂O)ₙ via O–H···O bonds, while 1,2-ethanediol forms less-stable aggregates due to its flexible C–C backbone .

Synthesis Implications : Steric effects make this compound less prone to epimerization in peptide synthesis compared to smaller pyridines when using TMP as a base .

Biological Activity

2,4,6-Trimethylpyridine, commonly known as collidine, is a pyridine derivative with significant biological activity. This compound has been the subject of various studies due to its diverse applications in organic synthesis and its pharmacological potential. This article reviews the biological activity of this compound, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₁₁N
  • Molecular Weight : 135.18 g/mol
  • pKa : 7.4
  • Structure :
    • SMILES: Cc1cc(C)nc(C)c1
    • InChI Key: BWZVCCNYKMEVEX-UHFFFAOYSA-N

Neuropharmacological Activity

Research has indicated that this compound exhibits neuropharmacological effects. A study demonstrated that collidine influences neurotransmitter release and has a notable effect on the rat pineal gland and vas deferens nerves. Specifically, it was found to abolish core osmiophilia and chromaffin reactions in these tissues, suggesting a role in modulating neuroendocrine functions .

Antifibrotic Activity

Recent studies have explored the antifibrotic properties of derivatives of this compound. A specific derivative, 3-acetyl-2,4,6-trimethylpyridine, was evaluated for its hemorheological and antifibrotic activities. The findings indicated that this compound could improve blood flow properties and reduce fibrosis in experimental models .

Radioprotective Properties

Another area of interest is the radioprotective potential of collidine. Research has shown that it may enhance the efficacy of certain thiourea derivatives when administered before exposure to gamma radiation in mice. This combination significantly improved survival rates and reduced toxicity associated with radioprotective agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Neurotransmitter Modulation : Collidine may act by altering neurotransmitter dynamics within the nervous system.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress.
  • Interaction with Cellular Pathways : The compound may interact with various cellular pathways involved in fibrosis and inflammation.

Case Study 1: Neuropharmacological Impact

In an experiment assessing the effects of collidine on neurotransmitter release in rat models, it was observed that acute exposure led to significant changes in neurotransmitter levels associated with stress responses. These findings highlight its potential use in studying stress-related disorders.

Case Study 2: Antifibrotic Effects

A series of tests conducted on animal models demonstrated that treatment with 3-acetyl-2,4,6-trimethylpyridine resulted in a marked reduction in collagen deposition in fibrotic tissues. This suggests a promising avenue for developing antifibrotic therapies.

Comparative Analysis of Biological Activity

PropertyThis compoundDerivative (3-Acetyl)
Neurotransmitter ModulationYesYes
Antifibrotic ActivityModerateHigh
Radioprotective EffectLimitedEnhanced

Q & A

Basic Research Questions

Q. How can computational methods validate experimental geometries of 2,4,6-trimethylpyridine?

Methodological Answer: The B3LYP/6-311G(d,p) method is widely used to calculate bond lengths and angles, which are then compared to experimental X-ray crystallography data. For this compound, theoretical bond lengths and angles are typically 1-2% larger than experimental values, with correlation coefficients of 0.9944 (bond lengths) and 0.8043 (bond angles) . Researchers should prioritize hybrid DFT methods for geometry optimization and validate results using crystallographic data (e.g., via Mercury or Olex2 software). Discrepancies may arise from crystal packing effects or basis set limitations.

Q. What strategies optimize enantioselective synthesis using this compound?

Methodological Answer: this compound acts as a weak, bulky base to suppress racemization in peptide synthesis. For example, in rhPSMA-7 isomer production, replacing stronger bases (e.g., DIPEA) with this compound minimizes proton abstraction at the α-carbon of Fmoc-Dap(Dde)-OH, preserving enantiopurity (>98%) . Key parameters include:

  • Reagent selection: Use this compound with sterically hindered substrates.
  • Temperature control: Maintain <25°C to reduce kinetic resolution.
  • Monitoring: Track enantiomeric excess via chiral HPLC or circular dichroism.

Q. How is this compound applied as an internal standard in analytical chemistry?

Methodological Answer: In headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, this compound serves as an internal standard for quantifying volatile compounds like 2-acetyl-1-pyrroline (2-AP).

  • Protocol: Add 20 mg of this compound to a 22 mL vial with 20 µL deionized water.
  • Conditions: 80°C for 30 min, 50/30 DVB/CAR/PDMS fiber exposure for 20 min .
  • Validation: Use calibration curves with R² >0.99 and spike recovery tests (85–115% acceptable range).

Advanced Research Questions

Q. How does this compound aid in characterizing catalyst acidity via IR spectroscopy?

Methodological Answer: Pyridine and this compound are probe molecules for distinguishing Brønsted and Lewis acid sites.

  • Procedure: Adsorb this compound onto catalysts (e.g., zeolites) under vacuum.
  • IR Analysis:
    • Brønsted acidity: Band at 1540–1550 cm⁻¹ (protonated pyridine).
    • Lewis acidity: Band at 1440–1460 cm⁻¹ (coordinatively bonded pyridine).
  • Advantage: The steric bulk of this compound selectively accesses larger pore acid sites, unlike smaller probes .

Q. What thermodynamic insights arise from binary mixtures of this compound with polar solvents?

Methodological Answer: Excess molar volumes (Vᴱ) and partial molar volumes reveal solute-solvent interactions. For this compound with 1,2-ethanediol:

  • Negative Vᴱ: Indicates strong H-bonding between the pyridine N and solvent -OH groups.
  • Positive Vᴱ with methanol: Suggests weaker interactions due to steric hindrance from methyl groups.
  • Computational validation: Use Gaussian09 with B3LYP/6-31G(d) to calculate association energies (ΔE ~15–25 kJ/mol for 1:1 complexes) .

Q. How do catalysts influence the synthesis of alkyl-substituted pyridines from this compound precursors?

Methodological Answer: In ZnCl₂/InCl₃ systems, this compound derivatives form via cyclocondensation of chloroanhydrides.

  • Mechanism: Lewis acids activate carbonyl groups, promoting nucleophilic attack by ammonia or amines.
  • Yield optimization:
    • Catalyst loading: 5–10 mol% InCl₃ maximizes selectivity (88% for this compound).
    • Solvent effects: Non-polar solvents (toluene) favor monoalkylation; polar aprotic solvents (DMF) enhance di-/trialkylation .

Properties

IUPAC Name

2,4,6-trimethylpyridine
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InChI

InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3
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InChI Key

BWZVCCNYKMEVEX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=C1)C)C
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Molecular Formula

C8H11N
Record name COLLIDINE
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DSSTOX Substance ID

DTXSID1051561
Record name 2,4,6-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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Physical Description

Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name COLLIDINE
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Boiling Point

170.4 °C
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Flash Point

58 °C, 136 °F
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Solubility

Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C
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Density

0.913 @ 20 °C/20 °C
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Vapor Pressure

1.99 [mmHg], 1.99 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

29611-84-5, 108-75-8
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Melting Point

-44.5 °C
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Synthesis routes and methods I

Procedure details

To a solution of diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate (stereoisomer A: 58 mg) in methylene chloride (0.6 ml) are added anisole (0.12 ml) and trifluoroacetic acid (0.12 ml). After 15 minutes, the reaction mixture is concentrated at room temperature, and obtained residue is dissolved in ethyl acetate, and is extracted with aqueous sodium hydrogen carbonate solution. The extract aqueous solution is cooled with ice, stirred and neutralized with 1N-hydrochloric acid to pH 2, and is extracted with ethyl acetate. The extract solution is washed with water, dried over sodium sulfate, and concentrated to one third volume. To this solution is added an equivalent amount of collidine or benzylamine, and the separated crystals are collected by filtration to give 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylic acid (stereoisomer A) collidine salt or benzylamine salt.
Name
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
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Synthesis routes and methods II

Procedure details

3.0 Moles of 2,4,6-trimethylpyridine, 4.5 moles of terephthaldehyde, 9.0 moles of acetic acid and 9.0 moles of acetic anhydride are prereacted at 140° C. for 6 hours. The reaction mixture is then cooled to 120° C. and 4.5 moles of 2-methyl-5-vinylpyridine is added. Stirring at 120° C. is continued for 8 hours. The reaction mixture is cooled, and the acetic acid is neutralized with 10% sodium hydroxide. The organic phase is separated, dissolved in tetrahydrofuran (THF) and filtered. The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels, respectively. VPSP is isolated by pouring the THF solution into methanol to obtain a solid precipitate. The solid is dried in vacuo to constant weight. The material thus obtained has a melting point exotherm by DSC at 99° C. and a molecular weight of greater than 3000 as determined by vapor pressure osmometry.
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9 mol
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4.5 mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.